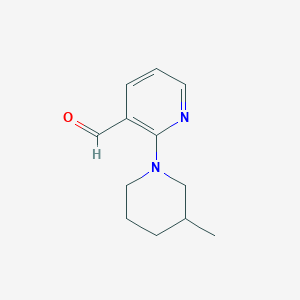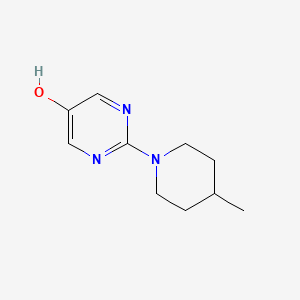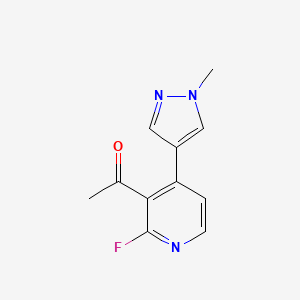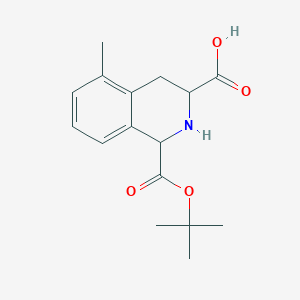
Methyl 4-methylmorpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methylmorpholine-2-carboxylate is a chemical compound belonging to the morpholine family Morpholines are heterocyclic compounds containing both nitrogen and oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methylmorpholine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methylmorpholine with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylmorpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different morpholine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various morpholine derivatives .
Scientific Research Applications
Methyl 4-methylmorpholine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler analog with similar chemical properties.
Methyl 4-methylmorpholine-3-carboxylate: A structural isomer with different reactivity.
N-t-BOC-2-Methyl-2-methylmorpholine-2-carboxylate: A derivative with a tert-butoxycarbonyl protecting group.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 4-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8-3-4-11-6(5-8)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
VTNUTSDIYOAQMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-((7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl)amino)nicotinate](/img/structure/B11783232.png)



![6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine](/img/structure/B11783248.png)



![(2-(4-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11783294.png)
![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)
![Ethyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B11783308.png)
